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molecular formula C7H7ClIN B8370052 2-Chloro-4-ethyl-5-iodopyridine CAS No. 1215556-53-8

2-Chloro-4-ethyl-5-iodopyridine

Cat. No. B8370052
M. Wt: 267.49 g/mol
InChI Key: TWNDJERDAIBQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09076973B2

Procedure details

4-ethyl-5-iodopyridin-2-amine (15.0 g, 60.48 mmol) was dissolved in 140 mL conc. HCl. NaNO2 was dissolved in 40 mL of water and added drop wise to the above solution at 0° C. Care was taken to prevent the temperature of the reaction mixture from rising above 0° C. When all of the NaNO2 solution was added, the reaction mixture was allowed to warm up to room temperature and was stirred for a further 2 h at room temperature. Progress of the reaction was monitored by GC and HPLC. The reaction mixture was then re-cooled to 0° C. and the pH was adjusted to pH=12 by the addition of sat. NaOH. The mixture was extracted with dichloromethane (2×200 mL) and the solvent removed under vacuum. The crude was purified by silica gel column chromatography eluting with 5% ethyl acetate/hexanes. 8.0 g of desired product was obtained after purification (49% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]([I:9])=[CH:7][N:6]=[C:5](N)[CH:4]=1)[CH3:2].N([O-])=O.[Na+].[OH-].[Na+].[ClH:17]>O>[Cl:17][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[C:8]([I:9])=[CH:7][N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)C1=CC(=NC=C1I)N
Name
Quantity
140 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for a further 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added drop wise to the above solution at 0° C
CUSTOM
Type
CUSTOM
Details
from rising above 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then re-cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×200 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 5% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)CC)I
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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